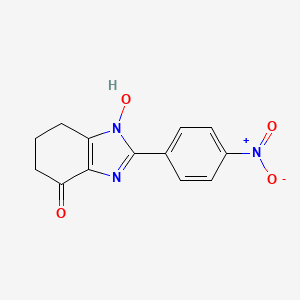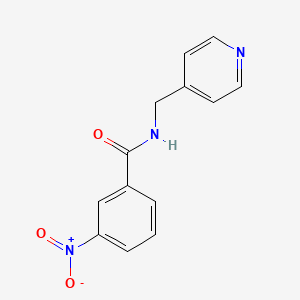![molecular formula C13H17N3O3S B5707910 4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B5707910.png)
4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Moroxydine, and it is widely used in the synthesis of various drugs.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide is not well understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes or proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to have antiviral, anticancer, and antifungal properties. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide in lab experiments is its versatility. This compound can be used in the synthesis of various drugs and metal complexes, making it a valuable starting material. Additionally, this compound has been extensively studied, making it a well-understood compound. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method. This can make it difficult to obtain large quantities of this compound for experimentation.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide. One potential direction is the synthesis of new drugs using this compound as a starting material. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields. Finally, research is needed to develop new and more efficient synthesis methods for this compound.
Synthesemethoden
The synthesis of 4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide is a complex process that involves several steps. The first step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The second step involves the reaction of 4-methoxybenzoyl chloride with morpholine to form 4-methoxy-N-morpholinobenzamide. The final step involves the reaction of 4-methoxy-N-morpholinobenzamide with carbon disulfide and sodium hydroxide to form 4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide has been extensively studied for its potential applications in various scientific research fields. This compound has been used as a starting material in the synthesis of various drugs, including antiviral, anticancer, and antifungal drugs. Additionally, this compound has been used as a ligand in the synthesis of metal complexes for catalytic reactions.
Eigenschaften
IUPAC Name |
4-methoxy-N-(morpholin-4-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-18-11-4-2-10(3-5-11)12(17)14-13(20)15-16-6-8-19-9-7-16/h2-5H,6-9H2,1H3,(H2,14,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOFCLJUFHLHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(morpholin-4-ylcarbamothioyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(3-methylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5707888.png)
![N-ethyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5707896.png)

![N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707908.png)
![methyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5707918.png)

![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)
![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)
